N-benzyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-benzyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide” is a compound that falls under the category of 2-aminothiazole derivatives . These derivatives have been identified as promising scaffolds in medicinal chemistry and drug discovery research . They are a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, with multiple aromatic groups. The aromatic groups were shown in order of decreasing activity: 2-thiazolyl > 2-benzothiazolyl > 3-methyl- 5-isoxazolyl > 2-thienyl > phenyl = 4-fluorophenyl > 1,3,4-thiadiazol-2-yl > 5-isoxazolyl .Scientific Research Applications
Structure-Activity Relationships
Research into the structure-activity relationships of compounds similar to N-benzyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide has led to discoveries regarding their metabolic stability and efficacy. For instance, compounds have been developed to inhibit PI3Kα and mTOR in vitro and in vivo, with modifications aimed at improving metabolic stability (Stec et al., 2011).
Antitumor Activity
Several studies have synthesized derivatives bearing different heterocyclic ring systems, demonstrating considerable antitumor activity against human tumor cell lines. This includes the investigation of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, highlighting the potential of such compounds in cancer therapy (Yurttaş et al., 2015).
Anti-inflammatory Activity
Compounds structurally related to this compound have been explored for their anti-inflammatory potential. Research has shown significant anti-inflammatory activity in synthesized derivatives, suggesting applications in treating inflammation-related conditions (Sunder et al., 2013).
Src Kinase Inhibitory and Anticancer Activities
Investigations into thiazolyl N-benzyl-substituted acetamide derivatives have shown that these compounds can inhibit Src kinase activity and exhibit anticancer effects against various cancer cell lines. This research underscores the therapeutic potential of such molecules in oncology (Fallah-Tafti et al., 2011).
Antimicrobial and Antifungal Activity
Synthetic efforts have led to the creation of compounds with promising antimicrobial and antifungal properties. This includes the exploration of benzothiazole derivatives for their activity against resistant bacterial strains, demonstrating the potential utility of these compounds in addressing antimicrobial resistance (Anuse et al., 2019).
Properties
IUPAC Name |
N-benzyl-2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2S2/c21-15-6-8-16(9-7-15)23-19(26)13-28-20-24-17(12-27-20)10-18(25)22-11-14-4-2-1-3-5-14/h1-9,12H,10-11,13H2,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGVTKFAEGQPRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.